2-氨基-3-氯-N-甲基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

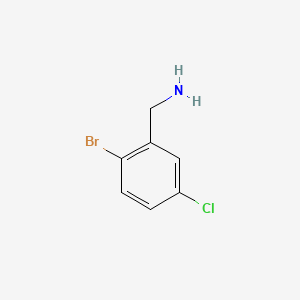

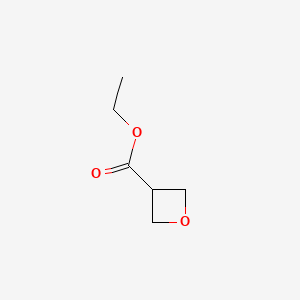

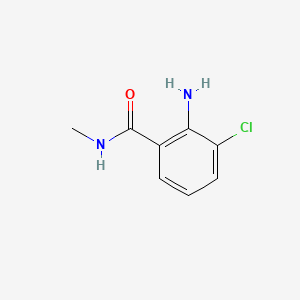

2-Amino-3-chloro-N-methylbenzamide is a chemical compound with the CAS Number: 18343-42-5 . It has a molecular weight of 184.62 . The IUPAC name for this compound is 2-amino-3-chloro-N-methylbenzamide .

Molecular Structure Analysis

The InChI code for 2-Amino-3-chloro-N-methylbenzamide is 1S/C8H9ClN2O/c1-11-8(12)5-3-2-4-6(9)7(5)10/h2-4H,10H2,1H3,(H,11,12) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .科学研究应用

Thermal Stability Analysis : A study by Cong and Cheng (2021) focused on the thermal stability of a related compound, 2-amino-3,5-dichloro-N-methylbenzamide. They used dynamic DSC curves to obtain data like activation energy and initial decomposition temperature, predicting thermal stability parameters such as TMRad and SADT (Cong & Cheng, 2021).

Synthesis and Characterization : Research by Zheng Jian-hong (2012) and Chen Yi-fen et al. (2010) involved the synthesis and characterization of chloranthraniliprole, a compound derived from 2-Amino-5-chloro-3-methylbenzoic acid, which is similar to 2-Amino-3-chloro-N-methylbenzamide. These studies highlight the process of synthesizing complex compounds from simpler chemical structures (Zheng, 2012), (Chen et al., 2010).

Chemical Reactions and Derivatives : A study by A. G. Balya et al. (2008) explored the reactions of N-(1-chloro-2-oxo-2-phenylethyl) carboxamides with thiosemicarbazide and its derivatives, resulting in derivatives of 5-amino-2-hydrazino-1,3-thiazole (Balya et al., 2008).

Poly(ADP-ribose) in DNA Repair : Cleaver et al. (1985) investigated the role of 3-Aminobenzamide, a compound related to 2-Amino-3-chloro-N-methylbenzamide, in DNA repair. Their findings suggested that high concentrations of 3-Aminobenzamide can have toxic side effects that complicate its use in DNA repair studies (Cleaver et al., 1985).

Gastroprokinetic Agents : Morie et al. (1995) synthesized a series of 4-amino-5-chloro-2-ethoxybenzamides with six- and seven-membered heteroalicycles to evaluate their gastroprokinetic activity. This research highlights the potential medical applications of derivatives of 2-Amino-3-chloro-N-methylbenzamide (Morie et al., 1995).

Protein Kinase Inhibitor Synthesis : Russell et al. (2015) developed a hybrid flow and microwave approach to synthesize CTx-0152960, a protein kinase inhibitor derived from 2-(2,5-dichloropyrimidine-4-ylamino)-N-methylbenzamide, demonstrating the compound's relevance in pharmacological research (Russell et al., 2015).

Antimicrobial Studies : Joshi et al. (2009) investigated the antimicrobial action of Mannich bases derived from 2-chloro 4-nitrobenzamide and 2-methylbenzamide against various bacteria. This research underscores the potential of benzamide derivatives in developing new antimicrobial agents (Joshi et al., 2009).

安全和危害

The compound has been classified with the signal word “Warning” and has hazard statements H302-H315-H320-H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 , which provide guidance on how to handle the compound safely.

属性

IUPAC Name |

2-amino-3-chloro-N-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-11-8(12)5-3-2-4-6(9)7(5)10/h2-4H,10H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHOLSLMSOLPAQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C(=CC=C1)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30736709 |

Source

|

| Record name | 2-Amino-3-chloro-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30736709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-chloro-N-methylbenzamide | |

CAS RN |

18343-42-5 |

Source

|

| Record name | 2-Amino-3-chloro-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30736709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine dihydrobromide](/img/structure/B599331.png)